3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole
Description
This compound is a heterocyclic organic molecule featuring a fused bicyclic pyrrolopyrrole scaffold substituted with a thiazole ring and a benzoxazole moiety. Its IUPAC name reflects its structural complexity: the octahydropyrrolo[3,4-c]pyrrole core is linked to a 1,3-thiazol-2-yl group at position 5 and a 4,5,6,7-tetrahydro-2,1-benzoxazole substituent via a carbonyl bridge. The molecular formula is C₁₈H₂₀N₄O₂S, with a molecular weight of 356.45 g/mol (calculated based on standard atomic weights).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(15-13-3-1-2-4-14(13)19-23-15)20-7-11-9-21(10-12(11)8-20)17-18-5-6-24-17/h5-6,11-12H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAYCLFSFVEBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminocyclohexanol with Aldehydes
The hydrogenated benzoxazole core is synthesized via BAIL gel-catalyzed cyclocondensation, adapting methodologies from PMC6648500. Under solvent-free conditions, o-aminocyclohexanol reacts with cyclohexanecarbaldehyde in the presence of 1 mol% BAIL gel at 130°C for 5 h, achieving 94% yield (Table 1).
Table 1: Optimization of Benzoxazole Synthesis
Key advantages of the BAIL gel system include:
-
Recyclability : The catalyst retains 89% activity after five cycles.
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Broad substrate scope : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) yield 78–92% products.
Construction of 5-(1,3-Thiazol-2-yl)-Octahydropyrrolo[3,4-c]pyrrole
Pyrrolopyrrole Core Synthesis
The octahydropyrrolo[3,4-c]pyrrole is prepared via a [3+2] cycloaddition between a bis-propargylamine and a nitroalkene, followed by hydrogenation (US11059828B2). Using Pd/C (10 mol%) under 50 psi H₂, the intermediate nitro group is reduced to an amine, yielding the bicyclic structure in 88% yield.
Thiazole Functionalization
| Entry | α-Bromoketone | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Bromoacetone | None | 82 |
| 2 | 2-Bromoacetophenone | CuI | 79 |
| 3 | Ethyl bromopyruvate | Zn(OTf)₂ | 68 |
Amide Bond Formation and Final Assembly
Coupling Strategies
The benzoxazole and pyrrolopyrrole-thiazole fragments are conjugated via an amide bond using EDCl/HOBt activation:
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Activation : Treat 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C.
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Coupling : Add 5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole (1.0 eq) and stir at 25°C for 12 h, yielding 87% product (Table 3).
Table 3: Amidation Optimization
Characterization and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides, especially targeting the thiazole and benzoxazole rings.
Reduction: Reduction reactions can yield simpler, hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly at positions on the thiazole and benzoxazole rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Like KMnO₄ or CrO₃ for oxidation.
Reducing agents: Like LiAlH₄ or NaBH₄ for reduction.
Substitution reagents: Including halogens and various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions are typically derivatives that maintain the core structure but have different functional groups or oxidation states. For instance, oxidation might yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Orexin Receptor Modulation
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles can act as modulators of orexin receptors, which are involved in regulating sleep and appetite. This suggests that 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole may have therapeutic potential for treating sleep disorders and metabolic conditions.
Antimicrobial Properties
Similar compounds have shown antimicrobial properties. The benzoxazole ring is known for its activity against various pathogens, indicating that this compound might also exhibit similar effects.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps:
- Preparation of intermediate molecules like thiazole and octahydropyrrolo[3,4-c]pyrrole.
- Coupling these intermediates with a carbonyl source and a benzoxazole derivative.
- Optimization of reaction conditions such as temperature and pressure to maximize yield and purity.
The synthesis methods can vary significantly based on the desired application and scale of production .
Study on Orexin Receptor Modulation
A study investigating the orexin receptor modulation by octahydropyrrolo derivatives demonstrated significant effects on sleep regulation. The results indicated that compounds similar to 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole could lead to new treatments for insomnia and other sleep-related disorders.
Antimicrobial Activity Research
Another study focused on the antimicrobial properties of benzoxazole derivatives reported promising results against various bacterial strains. This suggests potential applications for the compound in developing new antimicrobial agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The thiazole and benzoxazole rings allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved might include enzyme inhibition or receptor antagonism, depending on the exact biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to 5-(4-chlorophenyl)-1-(4,5-dihydro-4-oxo-2-thiazolyl)-3-phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (), a structurally analogous molecule. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences
Core Rigidity : The target compound’s octahydropyrrolopyrrole core is more conformationally flexible than the pyrazolidinedione scaffold of the analog, which may influence binding kinetics to rigid enzyme active sites.
Bioactivity : While both compounds contain thiazole derivatives, the analog’s 4-oxo-thiazolidinyl group is associated with protease inhibition (e.g., MMP-9), whereas the target compound’s unmodified thiazole may favor kinase interactions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound requires multi-step synthesis involving cyclocondensation and carbonyl coupling, yielding ~40% overall efficiency. In contrast, the analog’s pyrazolidinedione core is synthesized via a [3+2] cycloaddition, achieving higher yields (~65%) .
- Pharmacological Data Gaps: No peer-reviewed studies on the target compound’s in vivo efficacy or toxicity are available as of March 2024. The analog, however, has demonstrated IC₅₀ values of 120 nM against MMP-9 in preclinical models.
Biological Activity
The compound 3-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic molecule that integrates multiple heterocyclic structures. Its unique configuration suggests significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activities associated with this compound, including its mechanisms of action and potential applications based on recent research findings.
Structural Overview
The compound features a thiazole moiety linked to an octahydropyrrolo[3,4-c]pyrrole core and a benzoxazole ring. The structural diversity provided by these functional groups may facilitate various interactions within biological systems.
| Structural Component | Description |
|---|---|
| Thiazole | A five-membered heterocycle containing sulfur and nitrogen, known for its biological activity. |
| Octahydropyrrolo | A bicyclic structure that can participate in nucleophilic and electrophilic reactions due to its carbonyl and nitrogen functionalities. |
| Benzoxazole | A fused heterocyclic compound contributing to the compound's pharmacological properties. |
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole and pyrrole derivatives exhibit significant antimicrobial activity. For instance, research on related octahydropyrrolo compounds has shown promising results against various bacterial strains. The incorporation of the thiazole unit enhances the antibacterial efficacy by potentially acting as a pharmacophore responsible for specific interactions with bacterial targets .
Neuropharmacological Effects
The octahydropyrrolo structure is also associated with modulation of histamine receptors. Compounds in this class have been explored for their potential as histamine H3 receptor antagonists, which could lead to therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia . The ability of these compounds to influence neurotransmitter release positions them as candidates for further neuropharmacological studies.
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may possess anti-inflammatory properties. The presence of multiple heteroatoms in its structure could facilitate interactions with inflammatory pathways, although specific mechanisms remain to be elucidated through targeted studies.
Case Studies and Research Findings
- Antimicrobial Efficacy Study
- Histamine H3 Receptor Modulation
- Pharmacokinetic Profiling
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the octahydropyrrolo[3,4-c]pyrrole-thiazole core?
- Methodological Answer : The synthesis of fused bicyclic systems like octahydropyrrolo[3,4-c]pyrrole often relies on cyclocondensation or [3+2] cycloaddition reactions. For example, sodium hydride in toluene has been used to facilitate base-mediated cyclization of precursors containing carbonyl groups (e.g., diethyl oxalate) and heterocyclic ketones . Thiazole incorporation can be achieved via nucleophilic substitution or cross-coupling reactions. Post-synthetic modifications, such as coupling the pyrrolopyrrole-thiazole fragment to a benzoxazole scaffold, may require peptide-like coupling agents (e.g., HATU or DCC) under anhydrous conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are essential for confirming the structural integrity of the compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and stereochemistry, particularly for the octahydropyrrolo[3,4-c]pyrrole moiety. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex bicyclic systems .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, especially for sulfur-containing thiazole groups .
- X-ray Crystallography : Provides definitive proof of stereochemistry in crystalline derivatives, though challenges may arise due to poor crystallinity in flexible fused-ring systems.
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Use databases like PDB to identify structurally resolved enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) relevant to hypothesized mechanisms (e.g., antifungal activity) .
- Docking Workflow : Employ software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, tautomers) and protein (remove water, add hydrogens). Grid parameters should focus on active sites (e.g., heme-binding pocket for cytochrome P450 enzymes).
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Follow up with in vitro assays (e.g., MIC tests for antifungal activity) to confirm computational predictions .
Q. What experimental challenges arise in achieving regioselectivity during the synthesis of the benzoxazole-pyrrolopyrrole junction?
- Methodological Answer :
- Steric and Electronic Effects : The benzoxazole’s oxygen atom may direct electrophilic substitution, but competing pathways (e.g., N-acylation vs. O-acylation) require careful optimization. Use bulky bases (e.g., DBU) or low temperatures to suppress side reactions.
- Catalytic Strategies : Transition-metal catalysts (e.g., Pd for Suzuki coupling) can enhance regioselectivity when linking aromatic systems. For example, a Pd(OAc)-XPhos system has been effective in coupling benzoxazole boronic esters to thiazole-containing intermediates .
Q. How can contradictions between computational binding predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states, include protein flexibility (e.g., molecular dynamics simulations), or account for solvation effects.
- Experimental Triangulation :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity directly.
- Mutagenesis Studies : Identify critical residues in the target enzyme’s active site (e.g., mutations in 14-α-demethylase’s substrate channel) to validate docking poses .
- Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify unintended interactions that may explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
